molecular formula C17H17N3S B2798857 N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-4-methylpyridin-2-amine CAS No. 1029783-83-2

N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-4-methylpyridin-2-amine

Cat. No.: B2798857
CAS No.: 1029783-83-2
M. Wt: 295.4
InChI Key: YBINHPVPRYGLOA-UHFFFAOYSA-N
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Description

N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-4-methylpyridin-2-amine is a complex organic compound that features a thiazole ring, a pyridine ring, and a dimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-4-methylpyridin-2-amine typically involves multiple steps. One common method starts with the bromination of 1-(2,4-dimethylphenyl)ethan-1-one using copper(II) bromide to produce 2-bromo-1-(2,4-dimethylphenyl)ethan-1-one . This intermediate then undergoes a Hantzsch thiazole synthesis by reacting with thiourea, resulting in the formation of 4-(2,4-dimethylphenyl)thiazol-2-amine . Finally, this compound is reacted with 4-methylpyridin-2-amine under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-4-methylpyridin-2-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a sulfoxide or sulfone derivative, while substitution reactions could introduce a variety of functional groups such as halides, alkyl groups, or aryl groups.

Scientific Research Applications

N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-4-methylpyridin-2-amine has several scientific research applications:

Mechanism of Action

The mechanism by which N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-4-methylpyridin-2-amine exerts its effects depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity and affecting cellular pathways . The thiazole and pyridine rings are likely involved in binding interactions, while the dimethylphenyl group may influence the compound’s overall stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazole and pyridine derivatives, such as:

Uniqueness

N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-4-methylpyridin-2-amine is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties

Properties

IUPAC Name

4-(2,4-dimethylphenyl)-N-(4-methylpyridin-2-yl)-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3S/c1-11-4-5-14(13(3)8-11)15-10-21-17(19-15)20-16-9-12(2)6-7-18-16/h4-10H,1-3H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBINHPVPRYGLOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=CSC(=N2)NC3=NC=CC(=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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